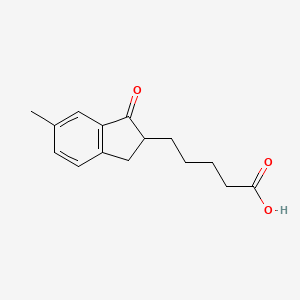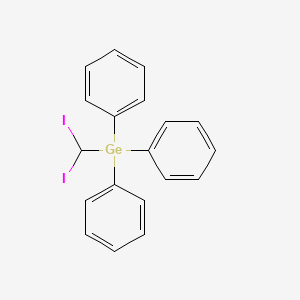
(Diiodomethyl)(triphenyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diiodomethyl)(triphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a diiodomethyl group and three phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Diiodomethyl)(triphenyl)germane typically involves the reaction of triphenylgermane with diiodomethane under specific conditions. One common method includes the use of Grignard reagents, where triphenylgermane reacts with diiodomethane in the presence of a catalyst to form the desired compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(Diiodomethyl)(triphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the diiodomethyl group to a methyl group or other reduced forms.
Substitution: The diiodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
(Diiodomethyl)(triphenyl)germane has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a precursor for other organogermanium compounds.
Mécanisme D'action
The mechanism of action of (Diiodomethyl)(triphenyl)germane involves its interaction with molecular targets and pathways within a given system. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations. Its effects are mediated through the formation and cleavage of chemical bonds, leading to the desired products or biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Diiodomethyl)(triphenyl)germane include other organogermanium compounds such as:
Triphenylgermane: A precursor in the synthesis of this compound.
Germanium(II) hydrides: Compounds containing germanium-hydrogen bonds with similar reactivity.
Uniqueness
This compound is unique due to the presence of the diiodomethyl group, which imparts distinct chemical properties and reactivity compared to other organogermanium compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
90159-07-2 |
|---|---|
Formule moléculaire |
C19H16GeI2 |
Poids moléculaire |
570.8 g/mol |
Nom IUPAC |
diiodomethyl(triphenyl)germane |
InChI |
InChI=1S/C19H16GeI2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H |
Clé InChI |
AVXIXIWHSWSCLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(C3=CC=CC=C3)C(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


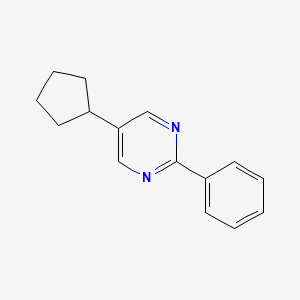
![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
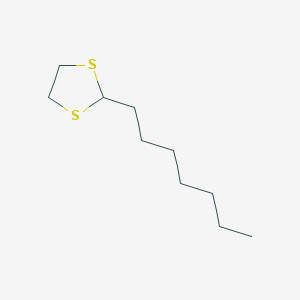
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
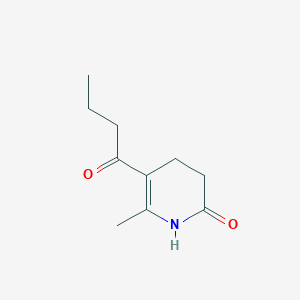
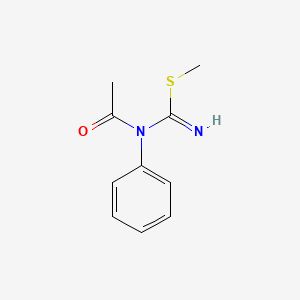
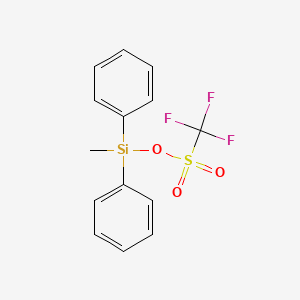
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)

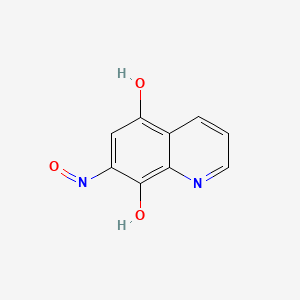
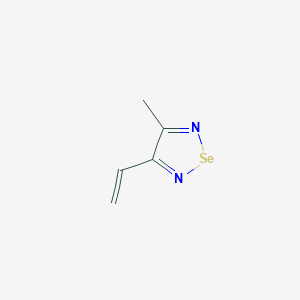
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
